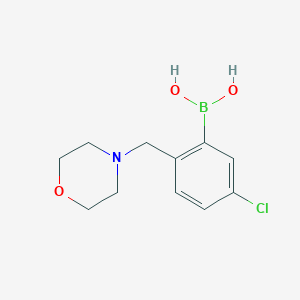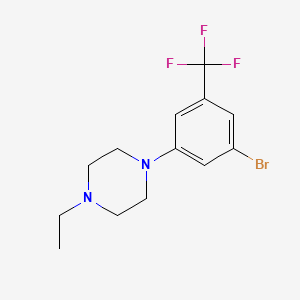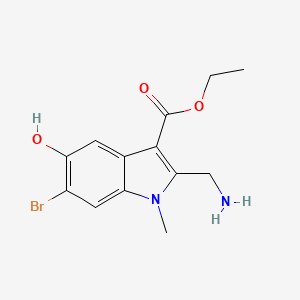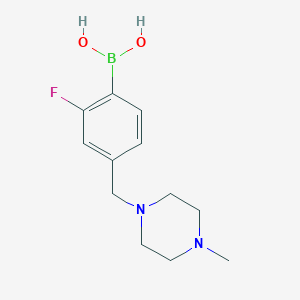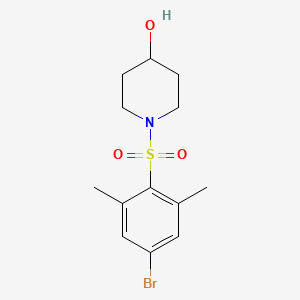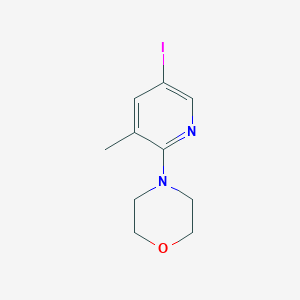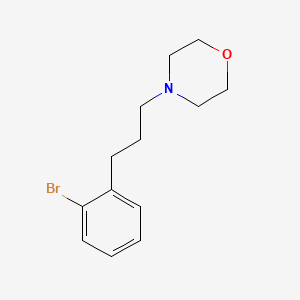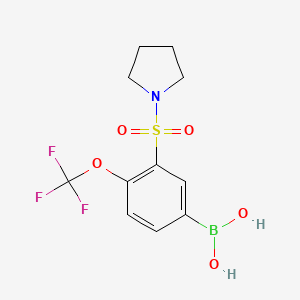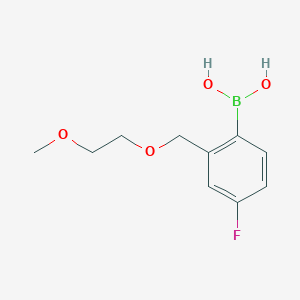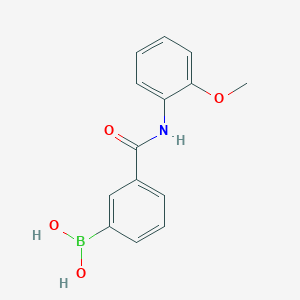
(3-((2-甲氧基苯基)氨基羰基)苯基)硼酸
描述
“(3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid” is a chemical compound with the molecular formula C10H14BNO4 . It has an average mass of 223.033 Da and a monoisotopic mass of 223.101593 Da .
Synthesis Analysis
The synthesis of boronic acids and their esters, such as “(3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid”, often involves Suzuki–Miyaura coupling . This is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of “(3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid” consists of a boronic acid group attached to a phenyl ring, which is further substituted with a carbamoyl group that includes a methoxyphenyl group .Chemical Reactions Analysis
Boronic acids and their esters, including “(3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid”, are susceptible to hydrolysis . The kinetics of this reaction is dependent on the substituents in the aromatic ring and the pH, which can considerably accelerate the rate of the reaction at physiological pH .Physical And Chemical Properties Analysis
“(3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid” has a density of 1.2±0.1 g/cm3, and an index of refraction of 1.537 . It has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 5 freely rotating bonds . Its ACD/LogP is 0.24, and its ACD/LogD (pH 7.4) is 0.59 .科学研究应用
Drug Design and Delivery
Boronic acids: and their esters, including derivatives like “(3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid”, are considered valuable in the design of new drugs and drug delivery systems . They are particularly useful as boron-carriers for neutron capture therapy, a targeted cancer treatment. However, their stability in water is marginal, which influences their suitability in pharmacological applications .
Suzuki-Miyaura Cross-Coupling
This compound can be utilized in Suzuki-Miyaura cross-coupling reactions, a widely applied method for forming carbon-carbon bonds in organic chemistry . The reaction conditions are mild and tolerant of various functional groups, making it an environmentally friendly choice for synthesizing complex organic molecules .
Hydrolysis Studies
The susceptibility of phenylboronic pinacol esters to hydrolysis at physiological pH is an area of study where this compound could be relevant . Understanding the kinetics of hydrolysis, influenced by substituents on the aromatic ring, is crucial for the development of boronic acid-based pharmaceuticals .
Palladium-Catalyzed Reactions
“(3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid” may serve as a reagent in palladium-catalyzed reactions such as intramolecular amination and direct arylation . These reactions are important for constructing complex organic structures in medicinal chemistry.
Synthesis of Biologically Active Molecules
The compound is involved in the synthesis of biologically active molecules through reactions like aerobic oxidative cross-coupling and microwave-assisted Petasis reactions . These methods are significant for creating compounds with potential therapeutic effects.
Rhodium-Catalyzed Addition Reactions
Lastly, it can be used in rhodium-catalyzed addition reactions . Such reactions are part of synthetic strategies to create complex organic molecules with high precision and yield.
作用机制
Target of Action
The primary target of (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
(3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally nucleophilic, is transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The biochemical pathway primarily affected by (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, contributing to the synthesis of complex organic compounds .
Pharmacokinetics
Boronic acids are generally known to be relatively stable and readily prepared
Result of Action
The molecular effect of (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can result in the synthesis of complex organic compounds . On a cellular level, the effects would depend on the specific context in which the compound is used.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid. For instance, the compound is water-soluble and may spread in water systems . Additionally, the Suzuki–Miyaura cross-coupling reaction, in which the compound participates, requires mild and functional group tolerant reaction conditions . Therefore, the reaction environment can significantly impact the compound’s action.
属性
IUPAC Name |
[3-[(2-methoxyphenyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BNO4/c1-20-13-8-3-2-7-12(13)16-14(17)10-5-4-6-11(9-10)15(18)19/h2-9,18-19H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVYOHCBRLCUSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NC2=CC=CC=C2OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301182604 | |
| Record name | Boronic acid, B-[3-[[(2-methoxyphenyl)amino]carbonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301182604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid | |
CAS RN |
1704069-21-5 | |
| Record name | Boronic acid, B-[3-[[(2-methoxyphenyl)amino]carbonyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704069-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-[[(2-methoxyphenyl)amino]carbonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301182604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




